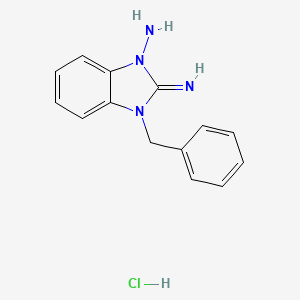

3-benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

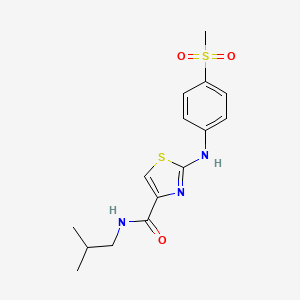

“3-benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine hydrochloride” is a chemical compound with the CAS Number: 124617-73-8 . It has a molecular weight of 274.75 and its IUPAC name is 3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-ylamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N4.ClH/c15-14-17(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18(14)16;/h1-9,15H,10,16H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, additional physical and chemical properties like melting point, boiling point, and density are not available in the sources I have access to.Applications De Recherche Scientifique

Structural Diversity through Synthetic Chemistry 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, has been utilized in alkylation and ring closure reactions to generate a diverse library of compounds. This research highlights the compound's role in producing dithiocarbamates, thioethers, and various NH-azoles, demonstrating its utility in creating structurally diverse chemical libraries (G. Roman, 2013).

Spectral Behavior and Tautomerism Studies on the spectral behavior of related benzimidazole compounds in different solvents and pH conditions have revealed insights into their structural properties, such as tautomerism and protonation states (A. Mishra & S. Dogra, 1985). This information is crucial for understanding their reactivity and potential applications in sensors or molecular switches.

Corrosion Inhibition Benzimidazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media. This research underscores the compounds' potential in protecting industrial materials from corrosion, thereby extending their service life and reducing maintenance costs (Yongming Tang et al., 2013).

Synthesis of Heterocyclic Compounds Research on the synthesis of 1,2,5-thiadiazoles, 2-iminothioacetamides, and 2-oxoacetamides from 5H-1,2,3-dithiazoles with primary and secondary amines highlights the importance of these compounds in creating pharmacologically relevant heterocycles. This synthetic versatility is vital for developing new drugs and materials (L. Konstantinova et al., 2010).

Quantitative Determination of Biomolecules A reagent synthesized in 1910 and studied for quantitative photometry demonstrates the role of related compounds in the analytical determination of biomolecules such as aliphatic aldehydes and aromatic amines. This application is crucial for biochemical research and diagnostics (J. Fog & E. Jellum, 1962).

CO2 Capture Ionic liquids derived from imidazoles have shown potential for CO2 capture, highlighting the importance of these compounds in addressing environmental challenges. The reversible sequestration of CO2 by these ionic liquids presents a promising avenue for greenhouse gas reduction and climate change mitigation (Eleanor D. Bates et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

3-benzyl-2-iminobenzimidazol-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4.ClH/c15-14-17(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18(14)16;/h1-9,15H,10,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGMOQFQXJIRMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2983017.png)

![2-(butylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2983019.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2983025.png)

![1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2983030.png)

![N,N-Dimethyl-4-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzenesulfonamide](/img/structure/B2983033.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2983039.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983040.png)